D-Fructopiranose Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

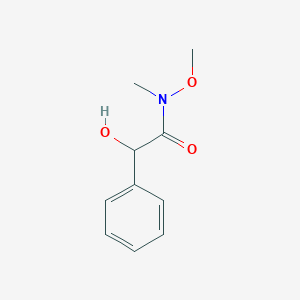

D-Fructopiranose Hydrochloride is a monosaccharide and an impurity from topiramate chloride, which is a potent anticonvulsant . It is also known as β-D-Fructopyranose deriv. 5H-Bis [1,3]dioxolo [4,5-b:4’,5’-d]pyran; 1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .

Molecular Structure Analysis

D-Fructopiranose Hydrochloride has a molecular formula of C12H19ClO5 and a molecular weight of 278.73 . It is related to D-Fructopyranose, which has a molecular formula of C6H12O6 .

Wissenschaftliche Forschungsanwendungen

Kinetically Controlled Acetonide Formation

D-Fructopiranose Hydrochloride is used in the formation of acetonides, which are also known as O-isopropylidenes . This process is kinetically controlled and results in the formation of a less stable cyclic ketal, 1,2;4,5-di-O-isopropylidene-β-d-fructopyranose . This protocol is advantageous compared to other mineral acid catalyzed protocols that require more sensitive reaction conditions .

Development of Chiral Auxiliaries

The isopropylidene group derived from D-Fructopiranose Hydrochloride is widely used in the development of chiral auxiliaries . These sugar derivatives play a crucial role in asymmetric synthesis, which is a key process in the production of pharmaceuticals .

Compounds with Biological Activities and Therapeutical Properties

D-Fructopiranose Hydrochloride derivatives are used in the development of compounds with desirable biological activities and therapeutical properties . These compounds have potential applications in the treatment of various diseases .

High-Performance Liquid Chromatography (HPLC)

D-Fructopiranose Hydrochloride can be used in HPLC methods for quantitative analysis of drugs . The ideal characteristics of a universal HPLC detector include high sensitivity, reproducibility, stability, wide linear range, compatibility with gradient elution, non-destructive detection of the analyte, and response unaffected by changes in the temperature/flow .

Diagnosis and Treatment of Diseases

D-Fructopiranose Hydrochloride has potential applications in the diagnosis and treatment of many diseases . It is being explored for use in personalized medicine, where it could be combined in nanoparticles for both light-based diagnostic and therapy functions .

Radiotherapy

In recent years, D-Fructopiranose Hydrochloride has been attracting increasing interest in applied research for its potential use in radiotherapy . This could revolutionize the treatment of cancer and other diseases that respond to radiation therapy .

Zukünftige Richtungen

While there is limited information on D-Fructopiranose Hydrochloride, carbohydrates and their derivatives are being increasingly utilized in the health food and pharmaceutical industries . The use of fructose as an excipient is mostly to make medicines more palatable, but it also serves as a cryoprotectant, an aid for the solubility of hydrophobic active ingredients, and a component to alter the osmolarity of injectable solutions . Therefore, it is possible that D-Fructopiranose Hydrochloride and related compounds could have potential applications in these areas in the future.

Wirkmechanismus

Target of Action

D-Fructopiranose Hydrochloride, also known as Beta-D-Fructopyranose, primarily targets the Fucose-binding lectin PA-IIL . This target is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known to interact with its target, the fucose-binding lectin pa-iil

Biochemical Pathways

It belongs to the class of organic compounds known as monosaccharides .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Fructopiranose Hydrochloride involves the conversion of D-Fructose to D-Fructopiranose followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["D-Fructose", "Hydrochloric acid"], "Reaction": [ "D-Fructose is dissolved in water.", "The solution is heated to 80°C and treated with a small amount of hydrochloric acid.", "The reaction mixture is stirred for several hours until the fructose has been converted to D-Fructopiranose.", "The D-Fructopiranose solution is cooled and hydrochloric acid is added dropwise until the pH reaches 1-2.", "The solution is then evaporated to dryness to yield D-Fructopiranose Hydrochloride." ] } | |

CAS-Nummer |

32785-90-3 |

Molekularformel |

C₁₂H₁₉ClO₅ |

Molekulargewicht |

278.73 |

Synonyme |

β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran; _x000B_1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)